Array ( [bid] => 3032004 )
4-Chloro-8-fluoro-2-trichloromethyl-quinoline is a halogenated quinoline derivative characterized by a complex structure that includes a quinoline core, which consists of a fused benzene and pyridine ring. The compound features a chlorine atom at the 4-position, a fluorine atom at the 8-position, and a trichloromethyl group (-CCl₃) at the 2-position. Its molecular formula is C₁₀H₄Cl₄FN, with a molecular weight of approximately 303.9 g/mol. The presence of multiple halogen substituents significantly influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and synthetic organic chemistry.
Common reagents involved in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Research indicates that 4-Chloro-8-fluoro-2-trichloromethyl-quinoline exhibits significant biological activity, particularly in medicinal chemistry. It has shown potential as an antiplasmodial agent against Plasmodium falciparum, the parasite responsible for malaria. The unique structural features contribute to its efficacy, making it an important candidate for developing new pharmaceuticals targeting specific diseases. Additionally, its interaction with various biomolecules enables it to play a role in studying biological pathways.
The synthesis of 4-Chloro-8-fluoro-2-trichloromethyl-quinoline can be achieved through various methods:
4-Chloro-8-fluoro-2-trichloromethyl-quinoline has several applications across different fields:
Interaction studies involving 4-Chloro-8-fluoro-2-trichloromethyl-quinoline focus on its binding affinity and activity against biological targets. These studies often employ techniques such as molecular docking and enzyme inhibition assays to elucidate its mechanism of action. Modifications to the trichloromethyl group can significantly alter the compound's efficacy against Plasmodium falciparum, indicating a critical structure-activity relationship that is essential for drug development.
Several compounds share structural similarities with 4-Chloro-8-fluoro-2-trichloromethyl-quinoline. Here are some notable examples:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline | Trifluoromethyl group instead of fluorine | Different electronic properties affecting reactivity |
| 4-Chloro-6-fluoro-2-trichloromethyl-quinoline | Fluorine at the 6-position | Distinct antimicrobial properties |
| 4-Chloro-6-methyl-2-trichloromethyl-quinoline | Methyl group instead of fluorine | Potentially less reactive due to weaker electron-withdrawing effect |
| 4-Bromo-6-fluoroquinoline | Contains bromine instead of chlorine | Used in similar biological studies |
The uniqueness of 4-Chloro-8-fluoro-2-trichloromethyl-quinoline lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs
XLogP3